Ethyl 4-(2-nitrophenyl)-3-oxobutanoate

説明

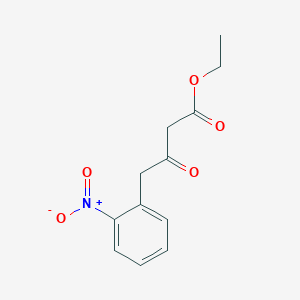

Structure

2D Structure

特性

IUPAC Name |

ethyl 4-(2-nitrophenyl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-2-18-12(15)8-10(14)7-9-5-3-4-6-11(9)13(16)17/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVSSHAHYYYAKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446157 | |

| Record name | Ethyl 4-(2-nitrophenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66073-33-4 | |

| Record name | Ethyl 4-(2-nitrophenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 4 2 Nitrophenyl 3 Oxobutanoate

Established Synthetic Routes and Reaction Mechanisms

Traditional methods for the formation of the β-keto ester backbone of Ethyl 4-(2-nitrophenyl)-3-oxobutanoate primarily rely on condensation and acylation reactions. These methods are well-documented and provide a fundamental basis for its preparation.

A principal and direct method for synthesizing this compound involves the Claisen condensation. This reaction typically utilizes two ester molecules, or one ester and another carbonyl compound, in the presence of a strong base to form a β-keto ester. libretexts.orgorgsyn.orgchemicalbook.com In a specific synthesis, the target compound can be prepared from a precursor derived from 1-fluoro-2-nitrobenzene (B31998) and ethyl acetoacetate (B1235776). utexas.edu The reaction proceeds by refluxing the precursor in ethanol (B145695), followed by purification. utexas.edu

The general mechanism for a crossed Claisen condensation, which would be applicable here, involves the deprotonation of the α-carbon of a suitable ester, like ethyl acetate (B1210297), by a strong base (e.g., sodium ethoxide) to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of a second ester, such as ethyl 2-nitrophenylacetate, leading to a tetrahedral intermediate. Subsequent elimination of an alkoxide group results in the formation of the β-keto ester. libretexts.orgchemeurope.com The acidic proton between the two carbonyl groups of the product is then removed by the base, driving the reaction to completion. libretexts.org

Another relevant condensation reaction is the Japp-Klingemann reaction, which synthesizes hydrazones from β-keto esters and aryl diazonium salts. synarchive.comwikipedia.orgnih.gov While not a direct route to the target compound itself, it represents a key transformation of β-keto esters, highlighting their synthetic utility. The mechanism involves the deprotonation of the β-keto ester to form an enolate, which then attacks the diazonium salt. synarchive.comnih.gov Subsequent hydrolysis and rearrangement yield the final hydrazone product. synarchive.comnih.gov

Table 1: Established Synthesis of this compound

| Precursor | Reagents and Conditions | Yield | Reference |

| 5-[1-hydroxy-2-(2-nitrophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione | Ethanol, Reflux, 5 h | Quantitative | utexas.edu |

Acylation strategies provide an alternative pathway to β-keto esters. A common approach involves the acylation of the enolate of a ketone with an acyl chloride. organic-chemistry.org In the context of this compound, one could envision the acylation of the enolate of ethyl acetate with 2-nitrophenylacetyl chloride. The reaction is typically mediated by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure complete enolate formation and prevent self-condensation.

Another strategy involves the C-acylation of pre-formed enolates, such as silyl (B83357) enol ethers, with acid chlorides. beilstein-journals.org This method offers good control and can be used to synthesize a variety of β-dicarbonyl compounds. The use of magnesium chloride and a tertiary amine base has also been reported to facilitate the C-acylation of esters like diethyl malonate and ethyl acetoacetate with acid chlorides.

Novel and Green Chemistry Approaches in Synthesis

In recent years, a significant focus has been placed on developing more sustainable and efficient synthetic methods. These "green" approaches aim to reduce reaction times, energy consumption, and the use of hazardous materials.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch-wise process, offers numerous advantages for the synthesis of β-keto esters. nih.govlibretexts.org This technique allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. nih.gov

For instance, an in-flow process for the synthesis of β-keto esters has been developed using a Lewis acid-catalyzed insertion of ethyl diazoacetate into aldehydes. libretexts.org This method demonstrates the potential for rapid and scalable production. While a specific flow synthesis for this compound has not been detailed in the reviewed literature, the principles are directly applicable. A hypothetical flow process could involve pumping streams of a 2-nitrophenyl-substituted aldehyde and ethyl diazoacetate through a heated microreactor containing a solid-supported catalyst.

Table 2: Comparison of Batch vs. Flow Synthesis for Aldol Reactions (Illustrative)

| Reaction Type | Conditions | Reaction Time | Yield | Reference |

| Batch | Conventional heating | 40 h | Moderate-Good | nih.gov |

| Flow | Microreactor, elevated temperature | 20 min | Moderate-Good | nih.gov |

Catalytic hydrogenation is a fundamental process in organic synthesis. In the context of molecules containing a nitro group, such as this compound, catalytic hydrogenation is a key step for the reduction of the nitro group to an amine, opening pathways to a wide range of further chemical transformations, including the synthesis of various heterocyclic systems.

While not a direct synthesis of the title compound, the enantioselective hydrogenation of the keto group in β-keto esters is a well-established method for producing chiral β-hydroxy esters, which are valuable building blocks. organic-chemistry.orgresearchgate.netnih.gov Ruthenium complexes with chiral diphosphine ligands are often employed for this transformation. nih.gov The transfer hydrogenation of β-keto esters, using formic acid and its salts as the hydrogen source, also provides an efficient and often highly selective method for obtaining β-hydroxy esters. researchgate.net These methods highlight the potential for creating stereochemically complex molecules from β-keto ester precursors like this compound.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products.

The synthesis of β-keto esters has been shown to be amenable to microwave irradiation. For example, the Claisen-Schmidt condensation, a related reaction for forming α,β-unsaturated ketones, has been successfully performed under microwave conditions, demonstrating the potential for rapid and selective condensation reactions. While specific microwave-assisted synthesis of this compound is not extensively reported, the general success of microwave heating for related condensation reactions suggests it is a viable and potentially advantageous method. A possible approach would involve the microwave-assisted reaction of ethyl 2-nitrophenylacetate and ethyl acetate in the presence of a suitable base.

Stereoselective Synthesis and Chiral Induction

Stereoselective synthesis refers to chemical reactions that preferentially result in one stereoisomer over others. In the context of this compound, this involves the creation of a chiral center at the C3 position through the reduction of the ketone group, leading to the corresponding chiral alcohol, ethyl (R)- or (S)-4-(2-nitrophenyl)-3-hydroxybutanoate.

Asymmetric bioreduction has emerged as a powerful and environmentally benign tool for the synthesis of chiral alcohols from prochiral ketones. This strategy utilizes whole microbial cells as biocatalysts, which contain a variety of oxidoreductases capable of stereoselectively reducing the carbonyl group of this compound.

While direct studies on the bioreduction of this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on structurally similar substrates like ethyl 4-chloro-3-oxobutanoate. Various microorganisms, including yeasts such as Kluyveromyces marxianus and bacteria like Lactobacillus kefir, have demonstrated high efficiency and stereoselectivity in the reduction of β-keto esters. researchgate.nettum.de

For instance, the asymmetric reduction of ethyl 4-chloroacetoacetate using Lactobacillus kefir as a whole-cell biocatalyst has been shown to produce ethyl (S)-4-chloro-3-hydroxybutanoate with high enantiomeric excess (ee) and yield. tum.de This process often involves the use of a co-substrate, such as isopropanol (B130326) or glucose, to regenerate the necessary nicotinamide (B372718) cofactors (NADH or NADPH) that are consumed during the reduction. tum.denih.gov It is anticipated that similar whole-cell systems could be effectively applied to the stereoselective reduction of this compound. The specific choice of microorganism would be critical in determining the stereochemical outcome, with different species or even strains of the same species potentially yielding opposite enantiomers. researchgate.net

The operational simplicity and the avoidance of isolating and purifying enzymes make whole-cell bioreduction an attractive strategy for large-scale synthesis. The reaction conditions, such as pH, temperature, and substrate concentration, would need to be optimized to maximize both the conversion and the enantioselectivity for the desired chiral alcohol derived from this compound.

The use of isolated enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offers a more precise approach to the chiral synthesis of hydroxybutanoates. nih.gov These enzymes, often produced through recombinant DNA technology, can exhibit exquisite chemo-, regio-, and stereoselectivity. nih.gov The enzymatic reduction of a prochiral ketone like this compound would involve the transfer of a hydride from a cofactor, typically NADPH, to the carbonyl carbon.

Research on analogous compounds provides a strong foundation for this approach. For example, recombinant E. coli strains expressing an NADPH-dependent aldehyde reductase have been successfully used for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to its corresponding (R)-enantiomer. nih.gov Similarly, engineered ketoreductases have been developed for the synthesis of key chiral intermediates for pharmaceuticals, demonstrating the power of this technology. mdpi.com

Another enzymatic strategy for obtaining chiral molecules is through kinetic resolution. This method involves the enantioselective transformation of a racemic mixture, where one enantiomer reacts faster than the other. While typically applied to the resolution of racemic alcohols via transesterification or hydrolysis catalyzed by lipases, the principle can be adapted. nih.govresearchgate.netresearchgate.net For instance, if a racemic mixture of ethyl 4-(2-nitrophenyl)-3-hydroxybutanoate were produced, a lipase (B570770) could be used to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. The efficiency of such a resolution is determined by the enantioselectivity (E-value) of the enzyme. nih.gov

Table 1: Examples of Biocatalysts in the Asymmetric Reduction of β-Keto Esters

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 4-chloro-3-oxobutanoate | Lactobacillus kefir | Ethyl (S)-4-chloro-3-hydroxybutanoate | 99.5% | 97% | tum.de |

| Ethyl 4-chloro-3-oxobutanoate | Recombinant E. coli (aldehyde reductase) | Ethyl (R)-4-chloro-3-hydroxybutanoate | 99% | 90.5% | nih.gov |

| Ethyl 2-(benzamidomethyl)-3-oxobutanoate | Kluyveromyces marxianus var. lactis | (2R,3S)-ethyl 2-(benzamidomethyl)-3-hydroxybutanoate | >99% | - | researchgate.net |

| Ethyl 2-(benzamidomethyl)-3-oxobutanoate | Pichia glucozyma | (2S,3S)-ethyl 2-(benzamidomethyl)-3-hydroxybutanoate | >99% | - | researchgate.net |

Purification and Isolation Techniques for Synthetic Products

Following the synthesis of this compound or its chiral derivatives, effective purification and isolation are paramount to obtain the compound in high purity. The choice of technique depends on the physical and chemical properties of the target compound and the impurities present in the reaction mixture.

For a non-volatile, thermally stable compound like this compound, column chromatography is a widely used and effective purification method. chemicalbook.com This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase (eluent). A solvent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is carefully chosen to achieve optimal separation. The progress of the purification can be monitored by thin-layer chromatography (TLC).

Liquid-liquid extraction is another fundamental technique used to separate the product from a reaction mixture. For instance, after an aqueous work-up to remove water-soluble byproducts and catalysts, the desired ester can be extracted into an organic solvent in which it is highly soluble, such as ethyl acetate or dichloromethane. The organic layers are then combined, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can then be further purified by column chromatography or distillation. weebly.com

In cases where the product is a solid, recrystallization can be an effective purification method. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly. The desired compound will crystallize out of the solution, leaving impurities behind in the mother liquor.

For the purification of related pyruvic acid compounds, a method involving the formation of a bisulfite adduct has been reported. googleapis.com The crude keto-ester is reacted with a bisulfite, such as sodium bisulfite, to form a solid adduct. This adduct can be isolated by filtration and then decomposed with an acid to regenerate the purified pyruvic acid compound. This method could potentially be adapted for the purification of this compound.

Following a bioreduction or enzymatic reaction, the product must be separated from the biocatalyst (whole cells or enzyme) and the aqueous reaction medium. This typically involves an initial centrifugation or filtration step to remove the cells or immobilized enzyme. The product is then extracted from the aqueous phase using a suitable organic solvent. Subsequent purification would follow the methods described above.

Table 2: Common Purification Techniques for Organic Compounds

| Technique | Principle of Separation | Applicability to this compound |

|---|---|---|

| Column Chromatography | Differential adsorption on a solid stationary phase. | Highly effective for separating the target compound from byproducts and unreacted starting materials. chemicalbook.com |

| Liquid-Liquid Extraction | Differential solubility in two immiscible liquid phases. | Essential for initial work-up to separate the product from aqueous media and water-soluble impurities. weebly.com |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Applicable if the product is a solid at room temperature and a suitable solvent can be found. |

| Distillation | Difference in boiling points of the components in a liquid mixture. | May be suitable if the compound is thermally stable and has a sufficiently different boiling point from impurities. weebly.com |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.

The proton NMR (¹H NMR) spectrum of Ethyl 4-(2-nitrophenyl)-3-oxobutanoate provides a detailed map of the hydrogen atoms within the molecule. The analysis of chemical shifts, integration, and signal splitting patterns allows for the assignment of each proton to its specific location in the structure.

The ¹H NMR spectrum, typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃), reveals distinct signals corresponding to the aromatic protons, the methylene (B1212753) groups of the butanoate chain, and the ethyl ester group.

A representative ¹H NMR data set for this compound is summarized in the table below.

¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 8.16 | d | 8.2 | 1H | Ar-H |

| 7.63 | t | 7.4 | 1H | Ar-H |

| 7.50 | t | 7.8 | 1H | Ar-H |

| 7.34 | d | 7.5 | 1H | Ar-H |

| 4.28 | s | 2H | -C(O)-CH₂-Ar | |

| 4.25 | q | 7.5 | 2H | -O-CH₂-CH₃ |

| 3.66 | s | 2H | -C(O)-CH₂-C(O)- |

Note: Data is based on a 400 MHz spectrum in CDCl₃. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

The aromatic region of the spectrum displays four distinct signals, consistent with a disubstituted benzene (B151609) ring. The downfield shifts of these protons are indicative of the electron-withdrawing nature of the nitro group. The two singlet signals at 4.28 and 3.66 ppm correspond to the two methylene groups in the butanoate chain. The quartet at 4.25 ppm and the triplet at 1.32 ppm are characteristic of the ethyl ester moiety.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift dependent on its electronic environment.

Key signals in the ¹³C NMR spectrum of this compound include those for the carbonyl carbons of the ketone and ester groups, the aromatic carbons, and the aliphatic carbons of the ethyl and butanoate chains.

The following table summarizes the assigned chemical shifts from the ¹³C NMR spectrum.

¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 198.3 | C=O (ketone) |

| 167.0 | C=O (ester) |

| 148.4 | Ar-C (C-NO₂) |

| 133.8 | Ar-CH |

| 133.7 | Ar-CH |

| 129.6 | Ar-C |

| 128.7 | Ar-CH |

| 125.2 | Ar-CH |

| 61.5 | -O-CH₂-CH₃ |

| 49.2 | -C(O)-CH₂-Ar |

| 47.7 | -C(O)-CH₂-C(O)- |

Note: Data is based on a 100 MHz spectrum in CDCl₃. Chemical shifts are referenced to the solvent signal.

The two distinct carbonyl signals at 198.3 and 167.0 ppm confirm the presence of both a ketone and an ester functional group. The signals in the aromatic region (125-149 ppm) correspond to the six carbons of the nitrophenyl ring. The aliphatic signals are assigned to the ethyl ester and the methylene carbons of the butanoate backbone.

COSY: A COSY experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent protons on the aromatic ring and between the protons of the ethyl group (-CH₂- and -CH₃).

HSQC: An HSQC spectrum would establish direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC: An HMBC spectrum would show correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity of the different fragments of the molecule, such as the attachment of the nitrophenyl ring to the butanoate chain and the position of the ester group.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and provides characteristic frequencies for its functional groups.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the various functional groups present in the molecule. Analysis of these bands provides key structural information.

The expected characteristic IR absorption bands are detailed in the table below.

Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| ~1740 | Strong | C=O stretch | Ester |

| ~1715 | Strong | C=O stretch | Ketone |

| ~1600, ~1475 | Medium | C=C stretch | Aromatic ring |

| ~1525, ~1350 | Strong | N-O asymmetric & symmetric stretch | Nitro group |

| ~1250 | Strong | C-O stretch | Ester |

| ~3100-3000 | Medium | C-H stretch | Aromatic |

The spectrum is expected to be dominated by two strong carbonyl absorption bands: one for the ester group (typically around 1740 cm⁻¹) and another for the ketone group (around 1715 cm⁻¹). The presence of the nitro group is confirmed by two strong absorption bands corresponding to the asymmetric and symmetric N-O stretching vibrations. The aromatic C=C stretching vibrations and the aliphatic and aromatic C-H stretching vibrations would also be present in their characteristic regions.

FT-Raman spectroscopy provides complementary information to FT-IR spectroscopy. While specific experimental FT-Raman data for this compound is not found in the surveyed literature, predictions can be made based on the molecular structure.

Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the C=C stretching vibrations of the aromatic ring are expected to produce strong signals. The symmetric stretching vibration of the nitro group is also typically Raman active. The C-H stretching vibrations would also be observable. In contrast to FT-IR, the carbonyl stretching vibrations are generally weaker in Raman spectra.

A detailed analysis of the FT-Raman spectrum would aid in a more complete vibrational assignment when used in conjunction with FT-IR data.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing thermolabile and high-molecular-weight compounds. rsc.org In ESI-MS, a sample solution is passed through a highly charged capillary, generating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. These ions are then directed into the mass analyzer. ekb.eg

The fragmentation of ions in the gas phase, often induced by collision with an inert gas (Collision-Induced Dissociation or CID), provides valuable structural information. rsc.orgrsc.org ESI-MS analysis can be performed in both positive and negative ion modes. ekb.eg In the positive ion mode, protonated molecules [M+H]⁺ are commonly observed, while deprotonated molecules [M-H]⁻ are typical in the negative ion mode. rsc.org The fragmentation pathways of these ions are systematically studied to elucidate the molecular structure. rsc.orgrsc.orgnih.gov

For this compound, ESI-MS would likely show a prominent peak corresponding to the protonated molecule [C₁₂H₁₃NO₅+H]⁺ in the positive ion mode. Subsequent MS/MS analysis would reveal characteristic fragment ions resulting from the cleavage of the ester and keto groups, as well as the nitro-substituted phenyl ring.

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. uah.edu It is primarily used for the analysis of volatile and semi-volatile organic compounds. uah.edu In GC-MS, the sample is first vaporized and separated into its components in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and detected.

The PubChem database contains a GC-MS spectrum for this compound, indicating its amenability to this technique. nih.gov The resulting mass spectrum would display a molecular ion peak and a series of fragment ions that are characteristic of the molecule's structure. The fragmentation pattern provides a "fingerprint" that can be used for identification and structural analysis. The conditions for GC-MS analysis, such as the type of column and temperature program, are optimized to achieve good separation and detection of the target analyte. chromatographyonline.com

High-resolution mass spectrometry (HRMS) is a highly accurate technique used to determine the exact molecular mass of a compound, often to within four decimal places. measurlabs.comresearchgate.net This level of precision allows for the unambiguous determination of the elemental composition of a molecule. measurlabs.comresearchgate.net HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, possess high resolving power, which enables the separation of ions with very similar mass-to-charge ratios. researchgate.netresearchgate.net

For this compound (C₁₂H₁₃NO₅), the theoretical exact mass is 251.07937252 Da. nih.gov HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the molecular formula. The high accuracy of HRMS is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions. measurlabs.comresearchgate.net

Table 1: Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₅ | nih.gov |

| Molecular Weight | 251.23 g/mol | nih.gov |

| Exact Mass | 251.07937252 Da | nih.gov |

| Monoisotopic Mass | 251.07937252 Da | nih.gov |

X-ray Crystallography and Solid-State Analysis

X-ray crystallography and Hirshfeld surface analysis provide detailed insights into the three-dimensional structure and intermolecular interactions of a compound in the solid state.

While a specific single-crystal X-ray structure for this compound is not detailed in the provided search results, the methodology is well-established for similar molecules. researchgate.net For a related compound, (Z)-Ethyl 2-(3-nitrobenzylidene)-3-oxobutanoate, single-crystal X-ray analysis revealed a monoclinic crystal system with a specific space group and unit cell dimensions. researchgate.net Such an analysis for this compound would provide crucial information on the planarity of the phenyl ring and the orientation of the nitro and ester functional groups.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net The Hirshfeld surface is a three-dimensional surface that defines the space occupied by a molecule in a crystal. By mapping properties like d_norm (normalized contact distance) onto this surface, regions of close intermolecular contacts can be identified. nih.gov

UV-Visible Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily shaped by the electronic structure of its two main chromophoric systems: the 2-nitrophenyl group and the β-dicarbonyl moiety of the keto-ester chain. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically non-bonding, n, or π orbitals) to higher energy anti-bonding orbitals (π*).

The spectrum of this compound is expected to be a composite of the transitions occurring within these two systems. The nitrophenyl group, a potent chromophore, typically displays strong absorption bands in the UV region. These arise from π→π* transitions within the benzene ring, which are significantly influenced by the presence of the electron-withdrawing nitro group (-NO₂). The nitro group extends the conjugation of the π-system and introduces its own n→π* transition.

Simultaneously, the β-keto ester portion of the molecule contains two carbonyl groups (ketone and ester), each capable of undergoing a weak intensity n→π* transition and a strong intensity π→π* transition. The n→π* transitions of carbonyl groups typically appear as weak bands at longer wavelengths (usually > 270 nm), while the π→π* transitions are more intense and occur at shorter wavelengths.

Detailed experimental data for this compound is not extensively published. However, the expected electronic transitions can be inferred by examining the spectra of analogous compounds, such as nitroacetophenones and other β-keto esters. For instance, aromatic ketones like acetophenone (B1666503) exhibit strong π→π* transitions and much weaker n→π* transitions. The introduction of a nitro group, as in 4'-nitroacetophenone (B150658), leads to a significant bathochromic (red) shift of the primary absorption bands. The spectrum of 4'-nitroacetophenone shows a strong absorption band around 260-280 nm. nist.gov Similarly, 2-nitroacetophenone serves as a close structural analogue to the aromatic portion of the target molecule. sigmaaldrich.comnih.gov

The β-keto ester moiety, exemplified by ethyl acetoacetate (B1235776), shows a characteristic weak n→π* absorption for the carbonyl group. researchgate.net In more complex structures like ethyl benzoylacetate, which combines an aromatic ring and a β-keto ester, distinct absorption bands are observed that correspond to both the benzoyl and the keto-ester chromophores. nih.govnist.gov

Based on these related structures, the UV-Vis spectrum of this compound in a non-polar solvent like hexane (B92381) or ethanol (B145695) would be predicted to show the following features:

A strong absorption band below 250 nm: This band would be attributed to the high-energy π→π* transitions of the 2-nitrophenyl ring.

A medium to strong intensity band in the 260-300 nm region: This absorption likely arises from the π→π* transition of the conjugated system formed by the aromatic ring and the carbonyl group, significantly influenced by the nitro substituent.

A weak, broad absorption band at wavelengths longer than 300 nm: This feature would be characteristic of the low-energy n→π* transitions of the ketone and ester carbonyl groups. The presence of the nitro group and the potential for intramolecular hydrogen bonding can influence the exact position and intensity of this band.

The following table provides representative, estimated UV-Visible absorption data for this compound, based on the analysis of structurally similar compounds.

| Estimated λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition Type | Associated Chromophore |

| ~240 | High | π→π | 2-Nitrophenyl Ring |

| ~280 | Medium | π→π | Conjugated Nitro-Aryl Ketone |

| ~330 | Low | n→π* | Carbonyl (C=O) Groups |

Note: The values in this table are estimations derived from analogous compounds and are intended for illustrative purposes. Actual experimental values may vary depending on the solvent and other experimental conditions.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Had research been available, DFT calculations would provide the following insights.

Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like Ethyl 4-(2-nitrophenyl)-3-oxobutanoate, with several rotatable bonds, conformational analysis is crucial. This would involve systematically rotating the bonds connecting the ethyl ester, the butanoate chain, and the nitrophenyl group to identify all possible low-energy conformers. The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for the most stable conformer would be determined, providing a precise model of its structure.

Table 4.1.1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Length | C=O (ester) | Data not available |

| C=O (keto) | Data not available | |

| C-NO2 | Data not available | |

| Bond Angle | O=C-C | Data not available |

| Dihedral Angle | C-C-C-C (chain) | Data not available |

Note: This table is for illustrative purposes only. No published data is available.

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of vibration of the molecule. Each calculated frequency corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds. The results are used to predict the infrared (IR) and Raman spectra of the molecule. By comparing the calculated spectra with experimental data, the accuracy of the computational model can be validated, and the spectral peaks can be assigned to specific vibrational modes.

Table 4.1.2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| C=O Stretch (ester) | Carbonyl | Data not available |

| C=O Stretch (keto) | Carbonyl | Data not available |

| NO₂ Symmetric Stretch | Nitro Group | Data not available |

| NO₂ Asymmetric Stretch | Nitro Group | Data not available |

| C-H Stretch (aromatic) | Phenyl Ring | Data not available |

Note: This table is for illustrative purposes only. No published data is available.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. A small gap suggests high reactivity. FMO analysis would reveal the distribution of these orbitals across the molecule, indicating the likely sites for nucleophilic and electrophilic attack.

Table 4.1.3: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Note: This table is for illustrative purposes only. No published data is available.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals. The strength of these interactions, measured by the second-order perturbation energy (E(2)), reveals the extent of intramolecular charge transfer and delocalization. For this compound, NBO analysis would quantify the electronic delocalization between the phenyl ring, the nitro group, and the β-ketoester moiety, which is crucial for understanding its electronic properties and stability.

Table 4.1.4: Hypothetical NBO Analysis of Significant Intramolecular Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Note: This table is for illustrative purposes only. No published data is available.

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting the reactive sites of a molecule. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. An MEP map of this compound would visually identify the electron-rich areas, likely around the oxygen atoms of the carbonyl and nitro groups, and the electron-deficient regions.

DFT calculations can also be used to predict the thermodynamic properties of a molecule, such as its standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and entropy (S°). These values are essential for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it participates.

Table 4.1.6: Hypothetical Calculated Thermodynamic Properties of this compound at 298.15 K

| Thermodynamic Property | Calculated Value |

| Standard Enthalpy of Formation (ΔH°f) | Data not available |

| Standard Gibbs Free Energy of Formation (ΔG°f) | Data not available |

| Entropy (S°) | Data not available |

Note: This table is for illustrative purposes only. No published data is available.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While specific MD simulation studies exclusively focused on "this compound" are not extensively documented in publicly available literature, the principles and applications of this technique can be understood from studies on structurally related compounds, such as 1,4-dihydropyridine (B1200194) derivatives for which this compound can be a precursor. nih.govtandfonline.comtandfonline.comnih.gov

MD simulations of small organic molecules like "this compound" would typically involve the following:

Conformational Analysis: The molecule possesses several rotatable bonds, allowing for a range of possible three-dimensional arrangements (conformations). MD simulations can explore the conformational landscape of the molecule, identifying low-energy, stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might interact with biological targets.

Solvation Effects: The behavior of a molecule can be significantly influenced by its environment. MD simulations can model the interactions between "this compound" and various solvents, providing insights into its solubility and partitioning behavior.

Interaction with Biological Macromolecules: In the context of drug design and development, MD simulations are instrumental in studying the binding of a ligand to a protein. nih.govtandfonline.comtandfonline.comnih.gov If a biological target for "this compound" were identified, MD simulations could be used to model the binding process, the stability of the resulting complex, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding affinity. For instance, studies on 1,4-dihydropyridine derivatives have utilized MD simulations to understand their interaction with targets like P-glycoprotein. nih.govtandfonline.comtandfonline.com

A hypothetical MD simulation study on "this compound" might investigate the root-mean-square deviation (RMSD) of the molecule's backbone to assess its structural stability over the simulation time and the root-mean-square fluctuation (RMSF) of individual atoms to identify flexible regions of the molecule.

Table 1: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Value/Method |

| Force Field | AMBER, CHARMM, or GROMOS |

| Water Model | TIP3P or SPC/E |

| System Size | ~10,000 atoms (including solvent) |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Integration Timestep | 2 fs |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. upol.cz For a QSAR study to be performed, a dataset of structurally similar compounds with measured biological activity (e.g., IC50 values) is required.

While no specific QSAR models for "this compound" are readily available, the principles of QSAR can be applied to understand how its structural features might influence its activity. A hypothetical QSAR study involving this compound would entail:

Dataset Collection: A series of analogs of "this compound" would be synthesized, and their biological activity against a specific target would be measured.

Descriptor Calculation: For each compound in the series, a set of numerical values known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and steric properties (e.g., molecular volume).

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to develop a mathematical equation that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.

The XLOGP3 method, for example, is a QSAR model used to calculate the logarithm of the partition coefficient (logP), a descriptor important for predicting the pharmacokinetic properties of a molecule. upol.cz

Table 2: Selected Molecular Descriptors Potentially Relevant for a QSAR Study of this compound and its Analogs

| Descriptor Class | Example Descriptors |

| Physicochemical | LogP, Molecular Weight, Molar Refractivity |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges |

| Topological | Connectivity Indices, Wiener Index |

| Geometrical | Molecular Surface Area, Molecular Volume |

Through such studies, it would be possible to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective compounds.

Reactivity and Transformation Studies

Reductive Cyclization and Indoline (B122111) Derivative Synthesis

The ortho-nitroaryl moiety of ethyl 4-(2-nitrophenyl)-3-oxobutanoate is a key functional group for the synthesis of indole (B1671886) and indoline derivatives through reductive cyclization. This transformation, often referred to as the Reissert indole synthesis or Cadogan reaction, involves the reduction of the nitro group, which then facilitates an intramolecular cyclization.

Various catalytic systems are employed for this purpose, with palladium-based catalysts being particularly effective. For instance, palladium-catalyzed reductive cyclization using carbon monoxide as the reducing agent is a well-established method for converting nitrostyrenes into indoles. nih.gov The structure of this compound can be considered a precursor to a nitrostyrene-like intermediate, priming it for such cyclizations. The process typically involves the reduction of the nitro group to a nitroso, hydroxylamino, or amino group, which then nucleophilically attacks one of the carbonyl carbons of the β-ketoester chain, leading to the formation of the five-membered indole ring after dehydration and tautomerization.

A closely related reaction is the reduction of methyl 4-(5-methoxy-2-nitrophenyl)-3-oxobutanoate with palladium on carbon (Pd/C) and ammonium (B1175870) formate, which yields the corresponding indole derivative. google.com This highlights a practical pathway for the conversion of such compounds.

Table 1: Illustrative Reductive Cyclization Conditions

| Catalyst/Reagent | Reaction Type | Typical Product | Reference |

|---|---|---|---|

| Pd/C, H₂, or HCO₂NH₄ | Catalytic Hydrogenation / Transfer Hydrogenation | Indole/Indoline derivatives | google.com |

| Pd(OAc)₂, PPh₃, CO | Palladium-Catalyzed Reductive Cyclization | Indole derivatives | nih.gov |

| Fe/AcOH or SnCl₂/HCl | Metal-Acid Reduction | Indole derivatives | General Method |

Nucleophilic Addition Reactions and Substitution Chemistry

The β-ketoester functionality of this compound is central to its reactivity, exhibiting both keto-enol tautomerism and susceptibility to nucleophilic attack. wikipedia.org This dual reactivity allows for a wide array of transformations.

The methylene (B1212753) group situated between the two carbonyls is notably acidic and can be deprotonated by a base to form a stabilized enolate. This enolate is a potent carbon nucleophile and can participate in various substitution reactions, such as the acetoacetic ester synthesis. wikipedia.org It can be readily alkylated or acylated at the α-position. For example, reactions with halogenated compounds can introduce new substituents, a foundational reaction in organic synthesis. fhsu.edu

Furthermore, the ketone and ester carbonyl groups are electrophilic centers that can undergo nucleophilic addition. youtube.com Strong reducing agents like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the ketone to a secondary alcohol, while more potent reagents like lithium aluminum hydride (LiAlH₄) can reduce both the ketone and the ester. Condensation reactions with amines or hydrazines at the ketonic carbonyl can lead to the formation of imines and hydrazones, respectively, which are themselves valuable synthetic intermediates. The formation of ethyl 4-chloro-2-((2-nitrophenyl)hydrazono)-3-oxobutanoate is an example of such a condensation, creating a precursor for further cyclizations.

Cycloaddition Reactions

The ethyl acetoacetate (B1235776) structural motif within the molecule can participate in various cycloaddition reactions. These reactions leverage the enol or enolate form of the β-ketoester to construct new ring systems.

One example is the base-promoted oxidative cycloaddition reaction where ethyl acetoacetate reacts with acs.orgfullerene to yield bis-2′,3′-dihydrofuran derivatives. researchgate.net Although this specific reaction involves fullerene, it demonstrates the potential of the enolate derived from the acetoacetate moiety to act as a dinucleophile in building five-membered rings.

Another significant class of reactions is 1,3-dipolar cycloadditions. Research has shown that the enolate of ethyl acetoacetate can react with aryl azides in a dipolar cycloaddition to furnish 1-aryl-1H-1,2,3-triazole derivatives. documentsdelivered.com This type of reaction provides a direct route to highly functionalized triazole rings, which are important pharmacophores. Tandem reactions involving Knoevenagel condensation followed by cycloadditions are also possible, expanding the synthetic utility of this scaffold. nih.gov

Derivatization Strategies for Advanced Scaffolds

The 1,3-dicarbonyl system of this compound is an ideal precursor for the synthesis of pyrimidine (B1678525) derivatives through condensation reactions with binucleophiles like urea (B33335), thiourea, or amidines. The most well-known of these is the Biginelli reaction and its variations.

In a typical synthesis, the β-ketoester condenses with an aldehyde (which can be an external reagent or formed in situ) and a urea or similar compound. A multi-component reaction involving an aromatic aldehyde, ethyl acetoacetate, and an aminotriazole to yield triazolopyrimidines illustrates this principle effectively. ias.ac.in For this compound, a plausible pathway would involve its direct condensation with urea or guanidine (B92328) under acidic or basic catalysis. The reaction proceeds via initial condensation at the more reactive ketone carbonyl, followed by intramolecular cyclization and dehydration to afford a highly substituted pyrimidine ring.

Table 2: Reagents for Pyrimidine Synthesis from β-Ketoesters

| Reagent | Reaction Name/Type | Resulting Scaffold | Reference |

|---|---|---|---|

| Urea | Biginelli-type Condensation | Pyrimidinone | General Method |

| Thiourea | Biginelli-type Condensation | Thiopyrimidinone | General Method |

| Guanidine | Guanidine Condensation | 2-Aminopyrimidine | General Method |

| 5-Amino-1,2,4-triazoles | Three-component reaction | researchgate.netresearchgate.netsigmaaldrich.comTriazolo[4,3-a]pyrimidine | ias.ac.in |

Cinnolines, or 1,2-benzodiazines, are bicyclic aromatic compounds with significant pharmacological interest. sciepub.com Their synthesis can be envisioned from this compound through a multi-step sequence. A common strategy for cinnoline (B1195905) synthesis involves the cyclization of an ortho-aminoaryl ketone or a related precursor.

A plausible route would begin with the selective reduction of the nitro group to an amine, yielding ethyl 4-(2-aminophenyl)-3-oxobutanoate. This intermediate can then be diazotized using sodium nitrite (B80452) in acidic conditions to form a diazonium salt. The subsequent intramolecular cyclization, known as the Widman–Stoermer synthesis or a related pathway, would involve the attack of the enol or enolate of the β-ketoester side chain onto the diazonium group, followed by aromatization to furnish a 4-hydroxycinnoline derivative.

The development of 4-hydroxycoumarin (B602359) derivatives from this compound is not a direct or common synthetic transformation. The standard and most efficient syntheses of the 4-hydroxycoumarin core typically start from phenolic precursors. google.com

Classic methods include the Pechmann condensation of phenols with β-ketoesters and the cyclization of o-hydroxyacetophenones with reagents like diethyl carbonate. google.com Another approach involves the intramolecular cyclization of acylated salicylate (B1505791) esters. researchgate.net All these established routes require an ortho-hydroxyl group on the phenyl ring to facilitate the crucial intramolecular acylation or condensation that forms the lactone ring of the coumarin.

The title compound possesses an ortho-nitro group, not a hydroxyl group. Converting the nitro group to a hydroxyl group while preserving the rest of the molecule would necessitate a multi-step process (e.g., reduction to an amine, diazotization, and hydrolysis via a Sandmeyer-type reaction). This indirect pathway makes this compound an illogical starting material for 4-hydroxycoumarin synthesis compared to readily available phenols and salicylic (B10762653) acid derivatives. Therefore, its application in this specific area is limited and not synthetically practical.

Reactions Involving Enamine Intermediates

The β-ketoester portion of this compound can readily react with secondary amines, such as pyrrolidine (B122466) or morpholine, typically under mild acid catalysis, to form an enamine. vcu.edumdpi.com This transformation is a key step in many synthetic pathways because it converts the electrophilic carbonyl carbon into a nucleophilic α-carbon. vcu.edu

The formation of the enamine proceeds through an initial nucleophilic addition of the secondary amine to the ketone's carbonyl group, forming a carbinolamine intermediate. This intermediate then dehydrates, and a proton is lost from the α-carbon to yield the C=C double bond of the enamine. mdpi.com

Once formed, the enamine intermediate derived from this compound can act as a potent nucleophile. It can participate in reactions such as alkylation with alkyl halides or conjugate addition to α,β-unsaturated carbonyl compounds (Michael reaction). vcu.edu These reactions provide a powerful method for forming new carbon-carbon bonds at the α-position of the original ketoester. The subsequent hydrolysis of the resulting iminium salt with aqueous acid regenerates the ketone, yielding an α-substituted β-ketoester. vcu.edu

A plausible reaction pathway involving an enamine intermediate is the synthesis of substituted pyridines. The reaction of a related compound, ethyl 4,4,4-trifluoro-3-oxobutanoate, with ammonium acetate (B1210297) suggests that a self-condensation reaction can occur, likely proceeding through an enamine-type intermediate to eventually form a pyridine (B92270) ring. nih.gov

Quinolone Synthesis

This compound is a strategic starting material for the synthesis of quinolones, a class of heterocyclic compounds with significant biological activity. nih.gov The synthesis leverages the compound's inherent functionalities to construct the quinolone scaffold, often through a reductive cyclization pathway.

A common strategy involves the initial reduction of the nitro group on the phenyl ring to an amine. This transformation creates an ortho-aminoaryl ketoester, which is primed for intramolecular cyclization. The subsequent acid- or base-catalyzed intramolecular condensation between the newly formed aniline (B41778) and the ketone of the butanoate chain, followed by dehydration, yields a 4-hydroxyquinoline (B1666331) derivative. This type of reaction is a variation of classical quinolone syntheses like the Conrad-Limpach or Gould-Jacobs reaction. researchgate.net

The general scheme for this transformation is outlined below:

Reduction of Nitro Group: The ortho-nitro group is reduced to an amino group using various reducing agents, such as tin(II) chloride (SnCl₂), iron in acetic acid (Fe/HOAc), or catalytic hydrogenation (H₂/Pd-C).

Intramolecular Cyclization: The resulting intermediate, ethyl 4-(2-aminophenyl)-3-oxobutanoate, undergoes thermal or acid-catalyzed cyclization to form the quinolone ring system.

This approach is particularly valuable for producing quinolones with specific substitution patterns dictated by the initial butanoate structure.

Catalytic Transformations

Catalytic methods offer efficient and selective routes for transforming this compound and related β-ketoesters into more complex molecules.

Metal-Free Arylation Protocols

While this compound is itself an arylated compound, further arylation at the α-position (C2) of the butanoate chain can be achieved. Transition-metal-free protocols provide an environmentally benign alternative to traditional metal-catalyzed cross-coupling reactions. One such method involves the use of hypervalent iodine reagents, specifically diaryliodonium salts, for the α-arylation of β-dicarbonyl compounds. nih.gov

In a typical protocol, the β-ketoester (like ethyl acetoacetate, the parent compound) is treated with a diaryliodonium salt in the presence of a non-nucleophilic base. This reaction proceeds under mild, metal-free conditions to afford the corresponding α-aryl-β-ketoester in good yields. nih.gov This method can be applied to synthesize a variety of 3-aryl-4(1H)-quinolones. nih.gov

| Entry | Arylating Agent (Diaryliodonium Salt) | Product (α-Aryl Ethyl Acetoacetate) | Yield (%) |

| 1 | Diphenyliodonium salt | Ethyl 2-phenyl-3-oxobutanoate | 53 |

| 2 | Bis(4-chlorophenyl)iodonium salt | Ethyl 2-(4-chlorophenyl)-3-oxobutanoate | 70 |

| 3 | Bis(4-nitrophenyl)iodonium salt | Ethyl 2-(4-nitrophenyl)-3-oxobutanoate | 82 |

| 4 | Bis(2,4-dimethylphenyl)iodonium salt | Ethyl 2-(2,4-dimethylphenyl)-3-oxobutanoate | 60 |

This table presents data for the metal-free arylation of the parent compound, ethyl acetoacetate, which demonstrates the protocol's applicability to this class of molecules. Data sourced from Monastyrskyi et al.

Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. As a β-ketoester, this compound is an excellent candidate for participation in several classic MCRs, such as the Biginelli or Hantzsch reactions, by replacing the commonly used ethyl acetoacetate.

For instance, in a four-component reaction, a β-ketoester can react with an aldehyde, malononitrile, and a hydrazine (B178648) derivative to produce highly functionalized heterocyclic systems. A specific example is the synthesis of dihydropyrano[2,3-c]pyrazoles using ethyl acetoacetate, which demonstrates the potential utility of its substituted analogue, this compound, in similar transformations.

The general components for a representative four-component reaction leading to dihydropyrano[2,3-c]pyrazole derivatives are shown below.

| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst | Product Class |

| Ethyl Acetoacetate* | Aromatic Aldehyde | Malononitrile | Hydrazine Hydrate | Taurine | Dihydropyrano[2,3-c]pyrazoles |

This compound can serve as a direct substitute for Ethyl Acetoacetate in this type of reaction. Data adapted from Mali et al.

These MCRs offer a rapid and atom-economical route to complex molecular architectures, which are of significant interest in medicinal chemistry and materials science.

Applications in Advanced Chemical Research

Building Block in Complex Heterocyclic Synthesis

The molecular architecture of Ethyl 4-(2-nitrophenyl)-3-oxobutanoate, featuring a reactive methylene (B1212753) group, a ketone, an ester, and a reducible nitro group, makes it an ideal starting material for constructing complex heterocyclic systems. The key transformation involves the reduction of the ortho-nitro group to an amino group, which then readily participates in an intramolecular cyclization with the adjacent side chain.

This reductive cyclization is a cornerstone of various named reactions and synthetic strategies for creating fused ring systems. For instance, this process is fundamental to the synthesis of quinoline (B57606) and benzodiazepine (B76468) scaffolds.

Quinoline Synthesis: The synthesis of quinoline derivatives from this compound typically proceeds via a reductive cyclization pathway. mdpi.com The nitro group is first reduced to an amine using various reducing agents, such as iron in acetic acid or catalytic hydrogenation. The resulting ortho-amino-substituted β-keto ester undergoes a spontaneous or acid-catalyzed intramolecular condensation (cyclization) to form a dihydroquinolinone intermediate, which subsequently dehydrates to yield the aromatic quinoline ring system. mdpi.commdpi.com This approach is a variation of classical quinoline syntheses like the Friedländer annulation, where an ortho-aminoaryl ketone reacts with a compound containing a reactive α-methylene group. The versatility of this method allows for the preparation of a wide range of substituted quinolines, which are important structural motifs in medicinal chemistry. nih.govnih.gov

Benzodiazepine Synthesis: Similarly, this compound serves as a precursor for the synthesis of 1,4-benzodiazepine (B1214927) derivatives. Following the reduction of the nitro group to an amine, the resulting ortho-amino compound can react with various reagents to form the seven-membered diazepine (B8756704) ring. The specific reaction conditions and co-reactants determine the final structure of the benzodiazepine. These compounds are of significant interest due to their wide range of biological activities. researchgate.netacs.org

The table below illustrates the key heterocyclic scaffolds synthesized from this compound.

Table 1: Heterocyclic Scaffolds from this compound

| Precursor Compound | Key Transformation | Resulting Heterocycle | Significance |

|---|---|---|---|

| This compound | Reductive Cyclization | Quinolines | Core structure in many pharmaceuticals, dyes, and catalysts. |

Precursor for Biologically Active Molecules

The utility of this compound as a building block directly translates to its role as a precursor for molecules with significant biological activity. Many quinoline and benzodiazepine derivatives synthesized from this compound exhibit a broad spectrum of pharmacological properties.

Quinolines: Quinolines derived from this precursor are known to possess a wide range of bioactivities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. nih.gov For example, the reductive heterocyclization of related 2-nitrophenyl precursors is a known route to quinoline-4-amines, a class of compounds investigated for their antimalarial effects. nottingham.ac.uk The ability to introduce various substituents onto the initial butanoate chain or the phenyl ring allows for the generation of diverse libraries of quinoline derivatives for drug discovery programs.

Benzodiazepines: Benzodiazepines are a cornerstone of neuropharmacology, primarily known for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. researchgate.net The synthesis of novel benzodiazepine derivatives, such as 4-aryl-2,3-benzodiazepin-1-ones, often relies on precursors that can generate an ortho-amino phenyl structure capable of forming the characteristic seven-membered ring. researchgate.netacs.org this compound is a suitable starting material for creating such intermediates, paving the way for new compounds with potentially improved efficacy or novel central nervous system (CNS) activity profiles. researchgate.net

Role in the Development of New Organic Materials

Beyond its pharmaceutical applications, this compound and its derivatives are explored in the field of materials science. The structural motifs accessible from this compound are relevant to the creation of advanced organic materials.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, making them crucial for applications in optoelectronics, including frequency conversion and optical switching. nih.gov The design of organic NLO materials often focuses on creating molecules with a strong "push-pull" electronic system, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated system.

The structural components of this compound are highly relevant to NLO material design. The nitro group (NO₂) is a powerful electron-withdrawing group. When this compound is converted into heterocyclic systems like quinolines or benzodiazepines, it can be part of a larger conjugated structure. Research has shown that quinoline derivatives and benzodiazepines bearing nitro groups can exhibit significant third-order NLO properties. nih.govmdpi.com For instance, a benzodiazepine derivative with a nitro group and a bromine atom demonstrated enhanced second-order hyperpolarizability, a key measure of NLO activity. nih.gov The synthesis of such molecules often involves precursors that establish this push-pull character, making compounds like this compound valuable starting points for NLO-active materials. nih.govresearchgate.net

Industrial and Pharmaceutical Intermediates

Given its role as a versatile precursor to high-value chemical entities, this compound is a significant intermediate in both the industrial and pharmaceutical sectors. Its commercial availability indicates its use in larger-scale synthetic operations. researchgate.netnih.gov

As a pharmaceutical intermediate, its value lies in its efficient conversion to quinoline and benzodiazepine cores, which are prevalent in numerous approved drugs and clinical candidates. The compound provides a reliable and adaptable route to these complex scaffolds, streamlining the early stages of drug development and manufacturing.

In industrial chemistry, it serves as a building block for producing fine chemicals, specialty dyes, and materials for electronics. The reactivity of its dual functional groups (β-keto ester and nitroaryl) allows for its incorporation into a wide array of chemical products.

The table below summarizes the key research findings related to the applications of this compound.

Table 2: Summary of Research Findings and Applications

| Application Area | Key Findings | Relevant Research |

|---|---|---|

| Complex Heterocyclic Synthesis | Serves as a key precursor for quinolines and benzodiazepines via reductive cyclization. mdpi.comnottingham.ac.uk | The ortho-nitro group is readily reduced to an amine, which undergoes intramolecular condensation with the β-keto-ester side chain. mdpi.com |

| Biologically Active Molecules | Enables the synthesis of compounds with potential anxiolytic, anticancer, and antimalarial activities. nih.govresearchgate.netnottingham.ac.uk | The resulting heterocyclic scaffolds (quinolines, benzodiazepines) are known "privileged structures" in medicinal chemistry. nih.govresearchgate.net |

| Nonlinear Optical (NLO) Materials | The nitroaryl group and the potential for creating extended π-systems make it a precursor for NLO-active molecules. nih.gov | Quinoline and benzodiazepine derivatives containing nitro groups have shown promising NLO properties. nih.govmdpi.comresearchgate.net |

| Industrial & Pharmaceutical Intermediates | A commercially available building block for the scalable synthesis of high-value chemical products. researchgate.netnih.gov | Its utility in forming core structures of pharmaceuticals and specialty materials makes it a valuable intermediate. |

Future Directions and Emerging Research Avenues

Exploration of New Catalytic Systems

The primary synthetic utility of Ethyl 4-(2-nitrophenyl)-3-oxobutanoate lies in the Biginelli reaction, a one-pot multicomponent reaction that yields dihydropyrimidinones (DHPMs). While classical methods often rely on strong acid catalysts, contemporary research is focused on developing greener and more efficient catalytic systems.

Recent studies have demonstrated the efficacy of novel catalysts that offer advantages such as milder reaction conditions, higher yields, and easier work-up. For instance, the use of diisopropyl ethyl ammonium (B1175870) acetate (B1210297) (DIPEAc) , a room-temperature ionic liquid, has been shown to promote the Biginelli reaction efficiently under solvent-free conditions at room temperature, with short reaction times and high yields. bohrium.comrsc.org This approach not only enhances the economic and environmental viability of the synthesis but also allows for a wide variability of functional groups. bohrium.comrsc.org

Another promising avenue is the use of organocatalysts . Gluconic acid aqueous solution (GAAS), derived from the oxidation of glucose, has emerged as a renewable, non-toxic, and inexpensive catalyst for Biginelli-type reactions. nih.gov This "green" catalyst has been successfully employed in the synthesis of novel DHPMs from various aldehydes and β-dicarbonyl compounds, achieving good to excellent yields. nih.gov

Furthermore, catalysts like magnesium(II) nitrate (B79036) hexahydrate have been investigated for the solvent-free synthesis of DHPMs, providing an efficient and simple protocol. researchgate.net The exploration of such catalysts is crucial for developing more sustainable synthetic methodologies.

| Catalyst Type | Specific Catalyst Example | Key Advantages |

| Ionic Liquid | Diisopropyl ethyl ammonium acetate (DIPEAc) | Room temperature reaction, solvent-free, high yields, short reaction time, catalyst recyclability. bohrium.comrsc.org |

| Organocatalyst | Gluconic Acid Aqueous Solution (GAAS) | Renewable, non-toxic, inexpensive, eco-friendly, good to excellent yields. nih.gov |

| Lewis Acid | Magnesium(II) nitrate hexahydrate | Solvent-free conditions, simple protocol, high efficiency. researchgate.net |

| Chiral Phosphoric Acid | H8-bino-based phosphoric acid | Enantioselective synthesis of dihydropyrimidinones. youtube.com |

| Surfactant-combined Lewis Acid | Cerium (III) trislaurylsulfonate (Ce(LS)₃) | Efficient, stable, can be used in solvent-free conditions. youtube.com |

Integration with Machine Learning for Synthetic Route Prediction

The prediction of reaction outcomes and the design of synthetic routes are complex tasks that are increasingly being addressed by machine learning (ML) and artificial intelligence (AI). researchgate.net For multicomponent reactions like the Biginelli reaction, where this compound is a key reactant, ML models can be trained on large datasets to predict the major products and their yields. researchgate.netresearchgate.net

Recent advancements have seen the development of models that can predict the outcomes of three-component reactions with high accuracy. primescholars.com These models can be trained to recognize patterns in reactivity based on the structures of the reactants, catalysts, and reaction conditions. researchgate.net For the synthesis of derivatives from this compound, ML could:

Predict the feasibility and outcome of reactions with novel aldehydes and urea (B33335)/thiourea derivatives.

Optimize reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield of the desired product.

Accelerate the discovery of new synthetic routes to complex molecules derived from the initial dihydropyrimidine (B8664642) scaffold.

While the direct application of ML to predict the synthesis of this compound itself is not yet widely reported, the principles are transferable. As more high-quality reaction data becomes available, the accuracy and predictive power of these models are expected to improve significantly, making them indispensable tools for synthetic chemists.

Advanced Materials Science Applications

The derivatives of this compound, particularly the resulting dihydropyrimidinones and other heterocyclic systems, are being explored for their potential in advanced materials science. The electron-deficient nature of the pyrimidine (B1678525) ring makes these compounds attractive for applications in electronics and photonics. nih.gov

One of the most promising areas is in the field of nonlinear optics (NLO) . Organic molecules with large hyperpolarizability are sought after for applications in optical data processing, telecommunications, and optical switching. rsc.org Dihydropyrimidinone derivatives have been synthesized and computationally studied, showing significant N-LO properties. nih.gov The strategic incorporation of donor and acceptor groups in the pyrimidine scaffold can enhance these properties. Research has shown that pyrimidine derivatives can exhibit a third-order nonlinear susceptibility superior to that of some established materials, highlighting their potential for photonic applications. rsc.orgnih.gov

Furthermore, pyrimidine derivatives are being investigated for their use in:

Organic Light-Emitting Diodes (OLEDs): The electron-accepting properties of the pyrimidine ring make it a suitable component in the design of materials for OLEDs. nih.gov

Dye-Sensitized Solar Cells (DSSCs): Pyrimidine-based structures can act as π-conjugated spacers in organic photosensitizers, potentially improving the efficiency of DSSCs. rsc.orgnih.govbldpharm.com The development of novel dye molecules is a critical aspect of advancing DSSC technology. researchgate.netresearchgate.net

The ability to tune the electronic and optical properties of these derivatives through synthetic modifications opens up a vast design space for new functional materials.

Biological and Pharmacological Profiling of Novel Derivatives

The dihydropyrimidine core is a well-established pharmacophore present in numerous biologically active compounds. Derivatives synthesized from this compound are a rich source for the discovery of new therapeutic agents.

Anticancer Activity: A significant body of research focuses on the anticancer potential of dihydropyrimidinone derivatives. These compounds have been shown to exhibit cytotoxic activity against various cancer cell lines. nih.gov For instance, certain derivatives have demonstrated significant growth inhibition against lung cancer, melanoma, and leukemia cell lines. nih.gov The mechanism of action can involve the inhibition of key enzymes such as mTOR and VEGFR-2, as well as the induction of cell cycle arrest and apoptosis. nih.gov

Antimicrobial Activity: With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Pyrimidine derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. rsc.orgnih.govbldpharm.com The antimicrobial efficacy can be modulated by the nature and position of substituents on the pyrimidine ring.

Other Biological Activities: Beyond anticancer and antimicrobial effects, pyrimidine derivatives have been reported to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, antiviral, and anticonvulsant activities. rsc.orgbldpharm.com The structural diversity that can be achieved starting from this compound makes it a valuable platform for generating libraries of compounds for high-throughput screening and drug discovery.

| Biological Activity | Target/Mechanism of Action | Example of Derivative Class |

| Anticancer | Inhibition of mTOR and VEGFR-2, induction of apoptosis, cell cycle arrest. nih.gov | Dihydropyrimidinones with N-heterocyclic moieties. nih.gov |

| Antimicrobial (Antibacterial) | Inhibition of bacterial growth (Gram-positive and Gram-negative). nih.gov | Pyrimidine-2-thiones. |

| Antimicrobial (Antifungal) | Inhibition of fungal growth (e.g., Candida albicans, Aspergillus flavus). rsc.orgbldpharm.com | Pyrimidopyrimidines. rsc.org |

| Anti-inflammatory | Membrane stabilization, anti-hemolytic activity. rsc.org | Pyrimidopyrimidine derivatives. rsc.org |

| Antioxidant | Free radical scavenging. rsc.org | Pyrimidopyrimidine derivatives. rsc.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-(2-nitrophenyl)-3-oxobutanoate, and what are their mechanistic considerations?

- Methodological Answer : The compound is typically synthesized via Claisen condensation between ethyl acetoacetate and 2-nitrobenzaldehyde derivatives, followed by oxidation or functional group interconversion. Evidence from analogous compounds (e.g., Ethyl 2-(4-nitrobenzoyl)-3-oxobutanoate) highlights the use of β-ketoesters in Pechmann condensation under acidic conditions to introduce aromatic nitro groups . Key steps include:

- Nucleophilic substitution for introducing substituents on the phenyl ring.

- Esterification to stabilize the β-ketoacid intermediate.

- Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) .

- Data Table : Comparison of Synthetic Yields and Conditions

| Method | Yield (%) | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Claisen Condensation | 65–75 | Ethyl acetoacetate, 2-nitrobenzaldehyde, H₂SO₄ | |

| Pechmann Condensation | 70–85 | Resorcinol derivatives, β-ketoester, HCl |

Q. How is the structural characterization of this compound performed, and what spectroscopic markers are critical?

- Methodological Answer : Characterization relies on:

- ¹H/¹³C NMR : The 2-nitrophenyl group shows aromatic protons as doublets (δ 7.5–8.5 ppm) and a deshielded carbonyl signal (δ 170–175 ppm for the ester). The β-keto group appears as a singlet (~δ 3.5 ppm for the methylene adjacent to the ketone) .

- IR Spectroscopy : Strong C=O stretches (1720–1750 cm⁻¹ for ester and ketone) and NO₂ asymmetric stretching (~1520 cm⁻¹) .

- X-ray Crystallography : Confirms planarity of the nitro group and steric interactions in the crystal lattice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |